molecular formula C11H11NO2 B6209901 1,2-dihydrospiro[indole-3,3'-oxolan]-2-one CAS No. 1160487-70-6

1,2-dihydrospiro[indole-3,3'-oxolan]-2-one

Cat. No. B6209901
CAS RN: 1160487-70-6
M. Wt: 189.2
InChI Key:
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Description

Spiro compounds are a class of organic compounds that have two or more rings that intersect at only one atom. The term “spiro” is derived from the Latin word “spira”, meaning coil. In the case of “1,2-dihydrospiro[indole-3,3’-oxolan]-2-one”, it is a spiro compound involving an indole and an oxolan ring .


Synthesis Analysis

While specific synthesis methods for “1,2-dihydrospiro[indole-3,3’-oxolan]-2-one” are not available, similar spiro[indole-pyrrolidine] compounds have been synthesized through various methods, such as phosphine-catalyzed [4 + 1] annulation .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. Unfortunately, specific structural data for “1,2-dihydrospiro[indole-3,3’-oxolan]-2-one” is not available .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For spiro[indole-pyrrolidine] compounds, reactions with N-substituted isatins have been reported .


Physical And Chemical Properties Analysis

Physical and chemical properties include characteristics such as melting point, boiling point, solubility, and reactivity. Unfortunately, specific data for “1,2-dihydrospiro[indole-3,3’-oxolan]-2-one” is not available .

Scientific Research Applications

Synthesis Methods and Derivatives

  • Recyclization Reactions : 1,2-dihydrospiro[indole-3,3'-oxolan]-2-one derivatives can be synthesized through recyclization reactions. For instance, the functional derivatives of 1,2-dihydrospiro[indole3,4′-pyran] have been produced via three-component condensation involving 1,3-dicarbonyl compounds with isatin and malononitrile (Andina & Andin, 2016).
  • Versatile Synthesis : A versatile synthesis method involving the three-component reaction of isatins, cyanoacetic acid derivatives, and α-methylenecarbonyl compounds in ethanol has been developed to form spiro[(3H)-indole-3,4′-(4′H)-pyrans] (Mortikov et al., 2008).

Chemical Properties and Reactions

  • Cyclization and Substitution Reactions : The compound shows interesting chemical properties, like the formation of 1′-substituted spiroindole-2,2′-pyrrolidines through treatment with alkyl iodides (Shachkus, Degutis, & Mikul'skis, 1989).
  • Reaction with Nucleophiles : It reacts with nucleophiles, leading to various products, including the formation of 2-amino-4,4-bis(alkylideneaminooxy)-2′-oxo-1′,2′-dihydrospiro[3-azabicyclo[3.1.0]hex-2-ene-6,3′-indole]-1,5-dicarbonitriles (Kayukov et al., 2011).

Application in Photodegradation

  • Photodegradation Study : Spiro[indoline-oxazine] and spiro[indoline-pyran] derivatives, related to the spiro[indole] compounds, have been studied for their photodegradation in solution, providing insights into their stability and chemical behavior under UV light (Baillet, Giusti, & Guglielmetti, 1993).

Potential for Synthesis of Novel Compounds

  • Novel Spiro Compounds : Research has shown the potential for creating novel spiro compounds like spiro[benzothiazepine-indole] derivatives, highlighting the versatility of the spiro[indole] framework (Dandia, Kaur, & Singh, 1992).
  • Photochromic Characteristics : The compound has been used in the synthesis of derivatives with photochromic characteristics, useful in materials science and optical applications (Tardieu et al., 1992).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. This information is often specific to the application of the compound, such as in biological or chemical processes .

Safety and Hazards

Safety data sheets (SDS) provide information about the hazards of a compound and the necessary safety precautions. An SDS for a similar compound, 1,2-dihydrospiro[indole-3,3’-pyrrolidine], is available .

Future Directions

The future directions of research into a compound depend on its potential applications. Spiro compounds have been studied for their potential use in organic synthesis, medicinal chemistry, and as sensors for heavy metal cations .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,2-dihydrospiro[indole-3,3'-oxolan]-2-one involves the cyclization of an indole derivative with an aldehyde in the presence of an acid catalyst. The resulting spirooxindole intermediate is then subjected to a ring-opening reaction with an epoxide to yield the final product.", "Starting Materials": [ "Indole-3-carboxaldehyde", "Ethylene oxide", "Acid catalyst (e.g. p-toluenesulfonic acid)" ], "Reaction": [ "Step 1: Indole-3-carboxaldehyde is reacted with an acid catalyst in a suitable solvent (e.g. ethanol) to form the spirooxindole intermediate.", "Step 2: The spirooxindole intermediate is then treated with ethylene oxide in the presence of a base (e.g. potassium carbonate) to undergo ring-opening and form the final product, 1,2-dihydrospiro[indole-3,3'-oxolan]-2-one.", "Step 3: The product is purified by standard techniques such as column chromatography or recrystallization." ] }

CAS RN

1160487-70-6

Product Name

1,2-dihydrospiro[indole-3,3'-oxolan]-2-one

Molecular Formula

C11H11NO2

Molecular Weight

189.2

Purity

95

Origin of Product

United States

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